3-Ethynyl-2-methylcyclopent-2-en-1-one

Description

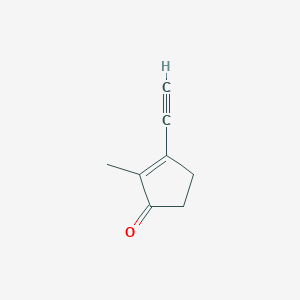

3-Ethynyl-2-methylcyclopent-2-en-1-one is a cyclopentenone derivative featuring a five-membered cyclic ketone backbone with a methyl substituent at the 2-position and an ethynyl group at the 3-position. Cyclopentenones are highly reactive due to their conjugated enone system, making them valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and natural product analogs . The following analysis infers its behavior based on structurally related analogs.

Properties

CAS No. |

121590-82-7 |

|---|---|

Molecular Formula |

C8H8O |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

3-ethynyl-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H8O/c1-3-7-4-5-8(9)6(7)2/h1H,4-5H2,2H3 |

InChI Key |

KUQNFYLRUYOEDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1=O)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenones

Substituent Effects on Reactivity and Stability

The ethynyl group in 3-Ethynyl-2-methylcyclopent-2-en-1-one is expected to introduce significant electron-withdrawing effects compared to ethyl, methoxy, or hydroxy substituents in analogs (Table 1). For example:

- The ethyl group donates electron density, stabilizing the enone system but reducing electrophilicity.

- 2-Ethyl-3-methoxy-cyclopent-2-enone: Methoxy groups enhance resonance stabilization of the enone, as seen in enzymatic hydrolysis studies .

Table 1: Substituent Effects in Cyclopentenone Derivatives

Q & A

Q. What are the established synthetic routes for 3-Ethynyl-2-methylcyclopent-2-en-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound often involves cyclopentenone derivatives as precursors. Key steps include alkynylation and regioselective functionalization. For example, catalytic asymmetric methods using organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., palladium or copper complexes) can enhance enantioselectivity . Optimization variables include:

- Catalyst loading : Lower catalyst concentrations (1–5 mol%) may reduce costs without compromising yield.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-reaction suppression.

Q. Table 1: Comparative Synthesis Approaches

| Catalyst System | Yield (%) | Selectivity (ee%) | Reference |

|---|---|---|---|

| Proline-derived organocatalyst | 78 | 92 | |

| Pd(PPh₃)₄/CuI | 85 | N/A | |

| Base-mediated (K₂CO₃) | 65 | N/A |

Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and computational methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, while cyclopentenone carbonyl carbons resonate near δ 210 ppm .

- X-ray Crystallography : Resolves absolute configuration and confirms regiochemistry in crystalline derivatives .

- IR Spectroscopy : The conjugated enone system shows strong absorption at ~1670 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (C≡C stretch).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions, and how do steric effects influence regioselectivity?

Methodological Answer: The compound’s electron-deficient enone moiety acts as a dienophile in [4+2] cycloadditions. Steric hindrance from the 2-methyl group directs attack to the less hindered position (C3). Computational studies (DFT calculations) model transition states to predict regioselectivity . Experimental validation involves:

Q. How can discrepancies in reported spectroscopic data for this compound derivatives be systematically addressed?

Methodological Answer: Data inconsistencies often arise from solvent effects, impurities, or tautomerism. A rigorous approach includes:

Reproducibility Checks : Replicate experiments under standardized conditions (e.g., deuterated solvents, inert atmosphere).

High-Resolution MS : Confirm molecular formulas to rule out impurities.

Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that broaden signals .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic asymmetric transformations?

Methodological Answer: Density Functional Theory (DFT) simulations model transition states and electronic interactions. Steps include:

Geometry Optimization : Using B3LYP/6-31G(d) to refine structures.

Energy Profiling : Compare activation energies for competing pathways.

Non-Covalent Interaction (NCI) Analysis : Visualize steric/electronic interactions between catalyst and substrate .

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer:

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in biological studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.